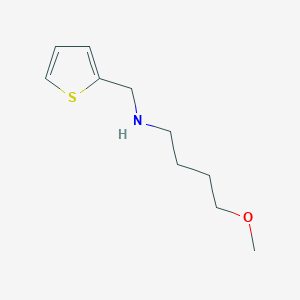

(4-Methoxybutyl)(thiophen-2-ylmethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NOS |

|---|---|

Molecular Weight |

199.32 g/mol |

IUPAC Name |

4-methoxy-N-(thiophen-2-ylmethyl)butan-1-amine |

InChI |

InChI=1S/C10H17NOS/c1-12-7-3-2-6-11-9-10-5-4-8-13-10/h4-5,8,11H,2-3,6-7,9H2,1H3 |

InChI Key |

XSDWKZDFAOUXDL-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCNCC1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxybutyl Thiophen 2 Ylmethyl Amine and Analogs

Strategies for the Formation of N-Substituted Alkyl(heteroarylmethyl)amines

The crucial step in synthesizing (4-Methoxybutyl)(thiophen-2-ylmethyl)amine is the formation of the secondary amine linkage between the 4-methoxybutyl and the thiophen-2-ylmethyl moieties. Several strategic approaches are commonly employed for this type of transformation.

Reductive Amination Approaches with Aldehydes and Ketones

Reductive amination is a highly effective and widely utilized method for forming C-N bonds. mdpi.comresearchgate.net This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of thiophene-2-carboxaldehyde with 4-methoxybutylamine.

The reaction proceeds via the initial formation of a Schiff base (imine), which is subsequently reduced to the target secondary amine. researchgate.netresearchgate.net A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions. organic-chemistry.org One-pot procedures, where the condensation and reduction steps are performed in a single reaction vessel without isolating the imine intermediate, are noted for their efficiency and operational simplicity. mdpi.com

Thiophene-2-carboxaldehyde is a readily available starting material that can be prepared from thiophene (B33073) via methods like the Vilsmeier reaction or chloromethylation followed by oxidation. wikipedia.org The reductive amination of a related substituted thiophene aldehyde, 4-(chloromethyl)thiophene-2-carbaldehyde, with an amine has been successfully demonstrated, highlighting the viability of this approach within the thiophene system. mdpi.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions |

|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, reflux |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), room temperature |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, acetic acid, room temperature |

Nucleophilic Substitution Reactions Involving Alkyl Halides and Amines

The formation of the N-C bond can also be achieved through nucleophilic substitution, a cornerstone reaction in organic synthesis. In the context of synthesizing this compound, this strategy would typically involve the reaction of a thiophene precursor bearing a leaving group with 4-methoxybutylamine. Specifically, 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene (B1339593) would serve as the electrophile, with the amine acting as the nucleophile.

This reaction follows an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of 4-methoxybutylamine attacks the electrophilic methylene (B1212753) carbon of the 2-(halomethyl)thiophene, displacing the halide ion. The precursor, 2-(chloromethyl)thiophene, can be synthesized via the chloromethylation of thiophene. wikipedia.org Nucleophilic aromatic substitution (SNAr) is a well-established method for modifying thiophene derivatives and related heterocycles, further supporting the feasibility of this approach. researchgate.netnih.gov While direct SNAr on the thiophene ring requires activation by electron-withdrawing groups, substitution at the benzylic-like methyl position is generally more facile.

Advanced Coupling Reactions for N-C Bond Formation

Modern cross-coupling reactions offer powerful tools for C-N bond formation, particularly for synthesizing analogs where the nitrogen atom is directly attached to the aromatic ring.

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a method for coupling amines with aryl halides. This approach can be applied to the synthesis of N-thienyl amine analogs by reacting a 2- or 3-halothiophene with an amine. researchgate.netlookchem.com Research has demonstrated that N,N-dimethylethanolamine can serve as both a ligand and a solvent, facilitating the amination of various activated and unactivated halothiophenes with primary and secondary amines in moderate to excellent yields. researchgate.netlookchem.com The reaction conditions are typically mild and compatible with a range of functional groups. lookchem.com This method is valuable for creating a library of thiophene-containing compounds where the amine is directly bonded to the heterocyclic core.

Table 2: Example of Copper-Catalyzed Amination of a Halothiophene

| Halothiophene | Amine | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2-Bromothiophene | n-Butylamine | CuI, N,N-dimethylethanolamine, K₃PO₄ | High | researchgate.net |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are among the most robust and versatile methods for forming aryl-N bonds. These reactions are highly effective for coupling aryl and heteroaryl halides with a wide array of primary and secondary amines. rsc.org The amination of 2- and 3-bromothiophenes has been successfully achieved using palladium catalysts paired with specialized phosphine (B1218219) ligands, such as PtBu₃. researchgate.net The development of advanced ligand systems, like BrettPhos and RuPhos, has significantly broadened the scope of this reaction, allowing for low catalyst loadings and high functional group tolerance, often without the need for an inert atmosphere glovebox. rsc.org This methodology is particularly suited for synthesizing N-thienyl analogs of the target compound.

Synthesis of Thiophene Ring Systems for Precursor Preparation

The availability of appropriately substituted thiophene precursors is fundamental to the synthesis of this compound and its analogs. Several classical and industrial methods are employed to construct the thiophene ring. derpharmachemica.com

The Paal-Knorr synthesis is a well-established method that converts 1,4-dicarbonyl compounds into thiophenes using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgpharmaguideline.com This approach is highly versatile for producing a variety of substituted thiophenes.

The Gewald aminothiophene synthesis is another key method, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield 2-aminothiophenes. derpharmachemica.compharmaguideline.com

Other notable methods include the Hinsberg synthesis from diketones and the Fiesselmann synthesis from α-keto esters. On an industrial scale, thiophene can be produced by the high-temperature reaction of n-butane with sulfur or by passing a mixture of acetylene (B1199291) and hydrogen sulfide (B99878) over an alumina (B75360) catalyst. derpharmachemica.compharmaguideline.com These synthetic routes ensure that the thiophene core, the essential building block for the target molecule, can be prepared with various substitution patterns as needed.

Table 3: Selected Methods for Thiophene Ring Synthesis

| Synthesis Name | Starting Materials | Key Reagent | Product Type |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₄S₁₀) | Substituted thiophenes |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur | 2-Aminothiophenes |

| Hinsberg Synthesis | Diketones | Phosphorus pentasulfide (P₄S₁₀) | Substituted thiophenes |

Ring Construction from Open-Chain Precursors

The formation of the thiophene ring from acyclic, open-chain molecules is a fundamental approach that involves creating the carbon skeleton first and then introducing a sulfur atom to induce cyclization. derpharmachemica.comijprajournal.com This strategy is advantageous for creating a wide array of substituted thiophenes by varying the structure of the linear precursor.

One of the most classic methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. derpharmachemica.compharmaguideline.com Reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent are commonly used to facilitate both dehydration and sulfurization, leading to the formation of the aromatic thiophene ring. derpharmachemica.com

Another significant approach is the cyclization of appropriately substituted hydrocarbon chains. For instance, thiophenes can be synthesized on an industrial scale through the high-temperature reaction of n-butane with sulfur. derpharmachemica.compharmaguideline.com Other methods utilize 1,3-diynes, which can undergo cyclization with a sulfur source to form the thiophene ring. organic-chemistry.orgnih.gov These methods provide direct access to the core heterocyclic structure.

| Synthesis Method | Precursors | Sulfur Source | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₂S₅), Lawesson's Reagent | Versatile method for substituted thiophenes. derpharmachemica.compharmaguideline.com |

| Hinsberg Thiophene Synthesis | Di-ketosulfide | Strong Base | Condensation reaction leading to thiophene-3,4-dicarboxylates. |

| Fiesselmann Thiophene Synthesis | Thio-glycolic acid derivatives and acetylenic esters | Base | Produces 3-hydroxy-2-carboalkoxythiophenes. |

| From 1,3-Diynes | 1,3-Diynes | Sodium Sulfide (Na₂S), Elemental Sulfur | Interaction with a sulfur source leads to cyclization. organic-chemistry.org |

Functionalization at Alpha and Beta Positions of Pre-formed Thiophene Nuclei

Once the thiophene ring is formed, subsequent modification is a common strategy to introduce desired functional groups. Thiophene undergoes electrophilic substitution reactions, with a strong preference for the α-positions (C2 and C5) due to the higher stability of the cationic intermediate. derpharmachemica.com

A primary method for introducing functional groups is the lithiation of the thiophene ring, typically at the α-position, using organolithium reagents like n-butyllithium. This creates a highly reactive intermediate that can be trapped with various electrophiles to install a wide range of substituents. mdpi.com This methodology is crucial for creating building blocks for more complex molecules. mdpi.com

Friedel-Crafts acylation is another key reaction, which introduces an acyl group, again preferentially at the α-position. derpharmachemica.com If both α-positions are occupied, the reaction can be forced to occur at the β-position (C3 or C4). derpharmachemica.com Direct C-H arylation at the C2 position using aryl bromides has also been developed as an efficient method. organic-chemistry.org

| Reaction Type | Reagents | Position | Introduced Group |

| Lithiation-Electrophile Trapping | n-Butyllithium, followed by an electrophile (e.g., CO₂, aldehydes) | α-position (C2/C5) | Carboxyl, Hydroxymethyl, etc. mdpi.com |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | α-position (C2/C5) | Acyl (R-C=O) derpharmachemica.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | α-position (C2/C5) | Formyl (-CHO) |

| Halogenation | NBS, NCS, I₂ | α-position (C2/C5) | Br, Cl, I |

| Direct C-H Arylation | Aryl bromide, Palladium catalyst | α-position (C2) | Aryl group organic-chemistry.org |

Gewald Reaction and its Variants for Thiophene Derivatives

The Gewald reaction is a powerful and highly versatile multi-component condensation for synthesizing polysubstituted 2-aminothiophenes. organic-chemistry.orgresearchgate.net Discovered by Karl Gewald in 1966, this one-pot reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (such as a secondary or tertiary amine). derpharmachemica.comwikipedia.org

The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an acrylonitrile (B1666552) intermediate. derpharmachemica.comwikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction is one of its most significant attributes, allowing for the creation of a large library of thiophene derivatives by simply varying the three initial components. In recent years, several modifications have been developed to improve reaction efficiency and align with the principles of green chemistry. These variants include:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. wikipedia.orgarkat-usa.org

Solid-Supported Synthesis : Performing the reaction on a solid support facilitates easier purification and work-up of the product. organic-chemistry.orgarkat-usa.org

| Starting Carbonyl | Starting α-Cyanoester | Base/Catalyst | Conditions | Product Type |

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Conventional Heating | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative |

| Acetone | Malononitrile | Triethylamine | Conventional Heating | 2-Amino-4,5-dimethylthiophene-3-carbonitrile |

| Various Ketones | Ethyl cyanoacetate | L-Proline | Conventional Heating | Substituted 2-aminothiophenes organic-chemistry.org |

| Arylacetaldehydes | Malononitrile | Piperidine | Microwave Irradiation | 5-Substituted 2-aminothiophenes organic-chemistry.org |

Mechanochemical Approaches in Amine and Thiophene Synthesis

Mechanochemistry, which utilizes mechanical energy from grinding or milling to drive chemical reactions, has emerged as a significant green chemistry technique. nih.govresearchgate.net These reactions are often performed solvent-free or with minimal solvent (liquid-assisted grinding), reducing waste and sometimes leading to different product selectivities or faster reaction rates compared to solution-based methods. nih.govresearchgate.net

In the context of amine synthesis , mechanochemical methods have been successfully applied to reductive aminations, N-formylations, and the synthesis of amides from esters. nih.govresearchgate.net For instance, imines, which are direct precursors to amines via reduction, can be synthesized in high yields by the manual grinding of aldehydes and anilines at room temperature for very short durations. mdpi.com

For thiophene synthesis , mechanochemistry has been used to prepare thiophene derivatives. acs.org While mechanochemical methods for the initial ring-forming reactions are less common, the functionalization and modification of thiophenes can be achieved using this solvent-free approach. For example, halogen-bonded co-crystals of thiophene derivatives have been successfully prepared using both solution and mechanochemical techniques. acs.org This demonstrates the utility of mechanochemistry in the solid-state manipulation and synthesis of thiophene-based materials.

| Reaction Type | Reactants | Mechanochemical Method | Conditions | Outcome |

| Imine Synthesis | Fluorinated benzaldehydes, Anilines | Manual Grinding | Room temp, 15 min | High yields of imines. mdpi.com |

| Amide Synthesis | Esters, Calcium nitride | Ball Milling | 90 min | Primary amides in good yields. nih.gov |

| N-Formylation | Aliphatic/Aromatic amines | Ball Milling | 30 Hz, 200 min | Formylated amines. researchgate.net |

| Co-crystal Formation | Halogenated thiophenes, N-heterocycles | Grinding/Milling | Solvent-free | Halogen-bonded thiophene adducts. acs.org |

Advanced Spectroscopic and Structural Elucidation of 4 Methoxybutyl Thiophen 2 Ylmethyl Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H and 13C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For (4-Methoxybutyl)(thiophen-2-ylmethyl)amine, ¹H and ¹³C NMR spectra provide definitive information on the connectivity and chemical environment of each atom.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the methylene (B1212753) bridge, the N-H proton, and the 4-methoxybutyl chain. The thiophene protons typically appear as multiplets in the aromatic region (δ 6.8-7.3 ppm). The methylene protons adjacent to the thiophene ring (Th-CH₂) and the nitrogen (-NCH₂-) would likely appear as singlets or triplets. Protons on the butyl chain would present as multiplets in the aliphatic region (δ 1.4-3.5 ppm), with the methoxy (B1213986) group (-OCH₃) appearing as a sharp singlet around δ 3.3 ppm.

¹³C NMR Analysis: The carbon NMR spectrum provides complementary information. The carbon atoms of the thiophene ring are expected to resonate in the δ 123-145 ppm range. The methylene carbons adjacent to the heteroatoms (N and O) will be deshielded, appearing further downfield than the other aliphatic carbons. For instance, the carbon of the -OCH₃ group is typically found around 58-59 ppm, while the -CH₂O- carbon appears near 70 ppm.

While specific experimental data for the title compound is not widely published, the predicted chemical shifts based on analogous structures are summarized below.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Thiophene H-3, H-4 | 6.90 - 7.00 (m) | 124.0 - 126.0 |

| Thiophene H-5 | 7.20 - 7.30 (m) | 127.0 |

| Thiophene C-2 | - | 143.0 - 145.0 |

| Th-CH₂-N | ~3.90 (s) | ~48.0 |

| N-H | 1.5 - 2.5 (broad s) | - |

| N-CH₂-CH₂ | ~2.70 (t) | ~50.0 |

| N-CH₂-CH₂-CH₂ | ~1.60 (m) | ~27.0 |

| O-CH₂-CH₂-CH₂ | ~1.50 (m) | ~29.0 |

| O-CH₂-CH₂ | ~3.40 (t) | ~70.0 |

| O-CH₃ | ~3.30 (s) | ~58.5 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Predictions are based on standard values for similar functional groups.

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. A weak to medium band between 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. C-H stretching vibrations from the aliphatic and thiophene groups will appear just below and above 3000 cm⁻¹, respectively. A strong band representing the C-O-C asymmetric stretching of the ether group is anticipated around 1100 cm⁻¹. Vibrations associated with the thiophene ring (C=C and C-S stretching) typically occur in the 1550-1300 cm⁻¹ and 750-650 cm⁻¹ regions. nih.goviosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary data. The C-S stretching modes of the thiophene ring are often more prominent in the Raman spectrum than in the IR. researchgate.net Aromatic C-H stretching and ring vibrations also give rise to strong Raman signals. The symmetric C-O-C stretch of the ether is typically observable as well.

The combination of both techniques provides a comprehensive vibrational profile of the molecule. For example, in a study of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole, FT-IR and dispersive Raman spectra were used to perform a complete vibrational assignment with the aid of DFT computations. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3300 - 3500 (weak-medium) | Weak |

| Aromatic C-H Stretch (Thiophene) | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch (Butyl) | 3000 - 2850 | Medium-Strong |

| C=C Stretch (Thiophene Ring) | 1550 - 1400 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

| C-O-C Asymmetric Stretch (Ether) | 1150 - 1085 (strong) | Weak |

| C-S Stretch (Thiophene Ring) | 750 - 650 | Strong |

Table 2: Expected characteristic vibrational frequencies for this compound.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₇NOS, giving it a monoisotopic mass of approximately 199.31 g/mol . bldpharm.com

Molecular Ion and Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z 199. As the molecule contains one nitrogen atom, this molecular weight is an odd number, consistent with the "nitrogen rule". libretexts.org The most characteristic fragmentation pathway for aliphatic amines is the α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. whitman.edulibretexts.org This cleavage results in the formation of a resonance-stabilized iminium cation.

For this compound, two primary α-cleavage pathways are possible:

Loss of the thiophene ring to form a fragment at m/z 102 ([C₅H₁₂NO]⁺).

Loss of the methoxybutyl group, leading to the formation of the thiophen-2-ylmethyliminium ion, which would be the base peak at m/z 98 ([C₅H₆NS]⁺).

Further fragmentation of the methoxybutyl chain could also occur.

| m/z (predicted) | Ion Structure | Fragmentation Pathway |

| 199 | [C₁₀H₁₇NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 98 | [C₅H₆NS]⁺ (Thiophen-2-ylmethyliminium) | α-cleavage, loss of C₄H₉O• radical (Base Peak) |

| 102 | [C₅H₁₂NO]⁺ | α-cleavage, loss of C₅H₅S• radical (Thienyl radical) |

| 97 | [C₅H₅S]⁺ (Thienylmethyl cation) | Cleavage of C-N bond |

Table 3: Predicted major fragments in the electron ionization mass spectrum of this compound.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound is not publicly available, analysis of related structures allows for informed predictions.

A crystallographic study of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, which shares the thiophen-2-ylmethyl moiety, provides insight into the geometry of this fragment. nih.gov The thiophene ring is planar, and the bond lengths and angles are consistent with other thiophene derivatives.

For the title compound, key structural features would include:

Conformation: The flexible 4-methoxybutyl chain can adopt various conformations. The solid-state structure would likely be stabilized by an arrangement that maximizes favorable intermolecular interactions.

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming intermolecular hydrogen bonds with the nitrogen or oxygen atoms of neighboring molecules, influencing the crystal packing. scielo.org.za

Bond Parameters: Standard bond lengths are expected, such as C-S in the thiophene ring (~1.7 Å), C-N (~1.47 Å), and C-O (~1.43 Å). The geometry around the sp³-hybridized nitrogen would be trigonal pyramidal.

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that measures the transition frequencies between quantized rotational states of a molecule. It provides extraordinarily precise information about the molecule's three-dimensional structure, including bond lengths and angles, with accuracy on the order of picometers and tenths of a degree, respectively.

While no MRR data exists for this compound, this technique would be uniquely suited for its analysis. MRR could:

Determine Precise Geometry: Unambiguously determine the gas-phase equilibrium structure, free from intermolecular effects present in the solid state.

Identify Conformers: Distinguish between different conformers of the flexible methoxybutyl chain, as each would have a unique rotational spectrum.

Analyze Isotopic Species: By measuring the spectra of naturally occurring isotopes (e.g., ¹³C, ³⁴S), a complete substitution structure (rₛ) can be determined, further refining the molecular geometry.

This technique represents a frontier in the structural elucidation of such molecules, offering a level of detail unattainable by most other methods.

Reactivity Profiles and Mechanistic Studies of 4 Methoxybutyl Thiophen 2 Ylmethyl Amine Derivatives

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system that exhibits reactivity distinct from that of benzene (B151609). It is particularly susceptible to electrophilic attack.

Thiophene is significantly more reactive than benzene towards electrophilic aromatic substitution. nih.gov Substitution occurs preferentially at the C2 (α) position, as the cationic intermediate (sigma complex) formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (β) position. echemi.compearson.comonlineorganicchemistrytutor.com

In (4-Methoxybutyl)(thiophen-2-ylmethyl)amine, the C2 position is already substituted. The existing 2-(N-(4-methoxybutyl)aminomethyl) group acts as an activating, ortho-, para-director. For the thiophene ring, this directs incoming electrophiles primarily to the C5 position (para-like) and secondarily to the C3 position (ortho-like). The C5 position is generally favored due to both electronic and steric reasons. The activating nature of the alkylaminomethyl substituent enhances the ring's nucleophilicity, often allowing reactions to proceed under milder conditions than those required for benzene. For instance, the +M (mesomeric) effect of an amino group on a thiophene ring has been shown to enhance the nucleophilic reactivity specifically at the C3 position, making it a viable site for substitution. mdpi.com

Common electrophilic substitution reactions for thiophene derivatives include halogenation, nitration, and Friedel-Crafts acylation.

| Reaction | Reagent | Major Product | Minor Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-((4-methoxybutyl)(thiophen-2-ylmethyl)amino)methyl)thiophene | 3-Bromo-2-(((4-methoxybutyl)(thiophen-2-ylmethyl)amino)methyl)thiophene |

| Nitration | HNO₃ / Ac₂O | 5-Nitro-2-(((4-methoxybutyl)(thiophen-2-ylmethyl)amino)methyl)thiophene | 3-Nitro-2-(((4-methoxybutyl)(thiophen-2-ylmethyl)amino)methyl)thiophene |

| Acylation | Acetyl Chloride / AlCl₃ | 5-Acetyl-2-(((4-methoxybutyl)(thiophen-2-ylmethyl)amino)methyl)thiophene | 3-Acetyl-2-(((4-methoxybutyl)(thiophen-2-ylmethyl)amino)methyl)thiophene |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize thiophene rings. To utilize these methods, a derivative of this compound, typically a halogenated version such as 5-bromo-(4-methoxybutyl)(thiophen-2-ylmethyl)amine, is required as a substrate.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide (e.g., the 5-bromo derivative) in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for creating biaryl linkages and is tolerant of a wide variety of functional groups. mdpi.com For instance, coupling 5-bromo-(4-methoxybutyl)(thiophen-2-ylmethyl)amine with phenylboronic acid would yield a 5-phenyl substituted derivative. d-nb.infonih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is also highly effective for thiophene functionalization and offers a broad substrate scope. researchgate.netwiley-vch.de The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. wikipedia.org A 5-stannyl derivative of the title compound could similarly be coupled with various aryl or vinyl halides.

These cross-coupling strategies provide a modular approach to synthesizing complex thiophene-containing molecules by selectively forming new C-C bonds at specific positions on the thiophene ring.

Investigation of Reaction Mechanisms

The reactivity of this compound is dictated by the interplay between the secondary amine functionality and the electron-rich thiophene ring. Mechanistic investigations into analogous compounds provide a framework for understanding the potential reaction pathways, functionalization of the thiophene moiety, and the kinetics of these transformations. Due to the absence of direct studies on this compound, the following sections will draw upon established mechanisms of similar chemical structures.

Proposed Pathways for Amine-Mediated Reactions

The amine group in this compound is central to its reactivity, capable of acting as a nucleophile or participating in the formation of reactive intermediates. Key amine-mediated reactions include reductive amination, the Mannich reaction, and N-dealkylation.

Reductive Amination: This reaction is a cornerstone for the synthesis of secondary and tertiary amines and represents a probable synthetic route to this compound itself. stackexchange.comwikipedia.org The pathway involves the condensation of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. stackexchange.comyoutube.com

The proposed mechanism for the formation of a tertiary amine via reductive amination of a secondary amine like this compound with an aldehyde (e.g., formaldehyde) proceeds as follows:

Nucleophilic Attack: The secondary amine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.

Dehydration: Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, leading to the elimination of a water molecule.

Iminium Ion Formation: This dehydration step results in the formation of a resonance-stabilized iminium cation. This electrophilic species is the key intermediate.

Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the tertiary amine product. stackexchange.commasterorganicchemistry.com

Mannich Reaction: The secondary amine can also participate as a key component in the Mannich reaction, a three-component condensation that functionalizes an acidic proton-containing compound, such as thiophene. adichemistry.comlibretexts.orgresearchgate.net In this reaction, the amine reacts with a non-enolizable aldehyde (commonly formaldehyde) to generate an electrophilic iminium salt (Eschenmoser's salt is a stable example). adichemistry.com This iminium ion then undergoes electrophilic attack by the electron-rich thiophene ring, leading to aminomethylation, typically at the C5 position if the C2 position is substituted. libretexts.org The mechanism involves:

Formation of an iminium ion from the secondary amine and formaldehyde.

Electrophilic attack by the thiophene ring (acting as the nucleophile) on the iminium ion.

Deprotonation to restore the aromaticity of the thiophene ring, yielding the Mannich base.

N-Dealkylation: N-dealkylation is a significant transformation for secondary and tertiary amines, often observed in metabolic pathways and as a synthetic tool. nih.govdntb.gov.uaresearchgate.net For this compound, this would involve the cleavage of either the N-(4-methoxybutyl) or the N-(thiophen-2-ylmethyl) bond. Mechanisms for N-dealkylation can vary but often involve an initial oxidation of the amine. One proposed pathway involves:

Single Electron Transfer (SET): Oxidation of the amine to an amine radical cation. rsc.orgresearchgate.net

Deprotonation/Hydrogen Abstraction: Abstraction of a hydrogen atom from the carbon adjacent to the nitrogen, forming an iminium ion. rsc.orgresearchgate.net

Hydrolysis: The iminium ion is then hydrolyzed to yield a secondary amine and a carbonyl compound (an aldehyde). researchgate.net

The regioselectivity of dealkylation (i.e., which alkyl group is removed) can be influenced by factors such as the acidity of the medium and the nature of the oxidizing agent. rsc.orgresearchgate.net

Mechanistic Insights into Thiophene Functionalization

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. researchgate.netimperial.ac.uk The presence of the (4-methoxybutyl)aminomethyl substituent at the 2-position significantly influences the regioselectivity and rate of further functionalization.

Electrophilic Aromatic Substitution: The aminomethyl group, –CH₂–N(R¹)R², is generally considered an activating group and directs incoming electrophiles to the ortho and para positions. In the case of a 2-substituted thiophene, this corresponds to the C3 and C5 positions. The C5 position is typically strongly favored for electrophilic attack due to both electronic and steric factors. The mechanism follows the classical pathway for electrophilic aromatic substitution:

Generation of an Electrophile (E⁺): A strong electrophile is generated from the reagents (e.g., NO₂⁺ from HNO₃/H₂SO₄ for nitration).

Formation of the σ-complex: The π-system of the thiophene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The stability of this intermediate determines the reaction rate and regioselectivity. Attack at C5 allows for resonance structures that delocalize the positive charge effectively without disrupting the interaction with the sulfur atom's lone pairs as much as C3 or C4 attack.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product.

The activating nature of the aminomethyl group can be attributed to the potential for the nitrogen lone pair to participate in stabilizing the σ-complex, although this effect is transmitted through the methylene (B1212753) spacer. However, under strongly acidic conditions, the amine nitrogen can be protonated, forming an ammonium (B1175870) salt. This –CH₂–N⁺HR¹R² group would be strongly deactivating and would disfavor electrophilic substitution.

C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the traditional electrophilic substitution pathways. acs.orgnih.gov Transition metal-catalyzed C-H activation, for example using palladium catalysts, could potentially be used to functionalize the thiophene ring at various positions. nih.govmdpi.com These reactions often proceed through mechanisms involving oxidative addition of the C-H bond to the metal center, followed by reductive elimination to form the new C-C or C-heteroatom bond. acs.org While specific studies on this compound are not available, C-H activation has been successfully applied to a variety of thiophene derivatives. chemrxiv.orgacs.org

Kinetic Studies of Relevant Reactions

While specific kinetic data for reactions involving this compound are not documented, the kinetics of analogous reactions provide valuable insights. The rates of the previously discussed reactions are influenced by reactant concentrations, temperature, catalyst, and solvent.

Kinetics of Reductive Amination: The rate of reductive amination is complex, as it involves two main stages: iminium ion formation and its subsequent reduction. stackexchange.com

Iminium Ion Formation: This step is typically acid-catalyzed but can be inhibited by high acid concentrations, which would fully protonate the starting amine, rendering it non-nucleophilic. Therefore, the rate is highly pH-dependent, with an optimal pH range that is usually weakly acidic.

Reduction: The rate of the reduction step depends on the concentration and reactivity of the reducing agent. Mild reducing agents like NaBH₃CN are often used because they selectively reduce the iminium ion much faster than the starting carbonyl compound. masterorganicchemistry.com

Below is an illustrative table of hypothetical relative rate constants for the Mannich reaction, demonstrating the influence of the amine and the aromatic nucleophile on the reaction rate.

| Amine Component | Aromatic Nucleophile | Relative Rate Constant (k_rel) |

| Dimethylamine | Pyrrole | 120 |

| Diethylamine | Pyrrole | 85 |

| This compound | Pyrrole | (Estimated ~70) |

| Dimethylamine | Thiophene | 1.0 |

| Diethylamine | Thiophene | 0.7 |

| This compound | Thiophene | (Estimated ~0.6) |

| This table is for illustrative purposes and based on general reactivity trends. Pyrrole is significantly more reactive than thiophene in electrophilic substitutions. Steric hindrance from bulkier amines can decrease the reaction rate. |

Kinetics of Thiophene Functionalization: The rate of electrophilic substitution on the thiophene ring is highly dependent on the nature of the substituent at the C2 position. Activating groups increase the rate of reaction compared to unsubstituted thiophene, while deactivating groups decrease it.

The following interactive table illustrates the typical effect of substituents on the rate of electrophilic substitution at the C5 position of 2-substituted thiophenes.

| 2-Substituent (R) in R-Thiophene | Nature of Substituent | Relative Rate of Nitration (k_rel) |

| -H | (Reference) | 1 |

| -CH₃ | Activating | 50 |

| -OCH₃ | Strongly Activating | 1 x 10⁴ |

| -CH₂N(CH₃)₂ | Activating | (Estimated 100-500) |

| -COOH | Deactivating | 0.01 |

| -NO₂ | Strongly Deactivating | 1 x 10⁻⁵ |

| -CH₂N⁺H(CH₃)₂ | Strongly Deactivating | (Estimated < 1 x 10⁻⁴) |

| This table presents generalized, illustrative data to show reactivity trends. The activating effect of the aminomethyl group is significant but is nullified upon protonation in acidic media. |

Computational and Theoretical Investigations of 4 Methoxybutyl Thiophen 2 Ylmethyl Amine

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the microscopic world of molecules. For (4-Methoxybutyl)(thiophen-2-ylmethyl)amine, these calculations are employed to determine its most stable three-dimensional structure, known as the optimized geometry, and to map its electronic landscape. By solving approximations of the Schrödinger equation, these methods can predict molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for a molecule of this size. nih.govresearchgate.net For this compound, DFT would be applied to find the geometric arrangement of atoms that corresponds to the lowest energy state, providing crucial information about bond lengths, bond angles, and dihedral angles. nih.govnih.gov Furthermore, DFT calculations elucidate electronic properties such as charge distribution and dipole moment, which are essential for understanding intermolecular interactions. epstem.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, collectively known as the level of theory. A commonly employed and well-regarded combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set like 6-311+G(2d,p). nih.govnih.gov

B3LYP: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy of the calculation for many molecular systems.

6-311+G(2d,p): This notation describes the basis set used to represent the atomic orbitals.

6-311: Indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three functions, allowing for greater flexibility in describing electron distribution.

+G: Adds diffuse functions, which are important for accurately describing anions and non-covalent interactions.

(2d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), which account for the non-spherical nature of electron density in molecules and improve the description of chemical bonds.

The selection of a robust level of theory like B3LYP/6-311+G(2d,p) is critical for obtaining reliable predictions of the geometry and electronic structure of this compound. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The analysis of these orbitals for this compound provides significant insights into its chemical behavior. nih.govnih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Small HOMO-LUMO gap: Suggests that the molecule is more reactive and prone to chemical reactions, as less energy is needed for electronic transitions. nih.gov

The energies of these orbitals are important for determining other molecular properties, as shown in the table below.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Related to the ionization potential; ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Related to the electron affinity; ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

Visualizing the spatial distribution of the HOMO and LUMO provides a map of the molecule's reactive sites.

HOMO: The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack, as this is where the molecule's most available electrons reside. For this compound, the HOMO is expected to be distributed over the electron-rich thiophene (B33073) ring and the nitrogen atom of the amine group.

LUMO: The areas where the LUMO is concentrated indicate the probable sites for nucleophilic attack, as these are the regions most capable of accepting electrons. researchgate.net

This analysis allows for the prediction of how the molecule will interact with other reagents.

Analysis of Molecular Electrostatic Potential (MESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. nih.gov The MESP map is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be expected around the electronegative nitrogen and oxygen atoms.

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions: Correspond to areas of neutral or near-zero potential, often found in nonpolar regions of the molecule, such as the alkyl chain.

The MESP surface provides a comprehensive picture of the molecule's polarity and is instrumental in predicting hydrogen bonding sites and other intermolecular interactions. nih.gov

| Molecular Region | Expected MESP Color | Implication for Reactivity |

| Nitrogen Atom (Amine) | Deep Red | Strong nucleophilic character; likely protonation site. |

| Oxygen Atom (Methoxy) | Red | Nucleophilic character; potential hydrogen bond acceptor. |

| Thiophene Ring (Sulfur Atom) | Orange/Yellow | Moderate electron density. |

| Hydrogen Atoms on Alkyl Chain | Green/Light Blue | Low reactivity. |

| Hydrogen Atom on Amine | Blue | Electrophilic character; potential hydrogen bond donor. |

Prediction of Spectroscopic Parameters (Theoretical NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, offering a way to interpret experimental data or to characterize a molecule before it is synthesized. These predictions are generally achieved by optimizing the molecule's geometry and then performing calculations at a higher level of theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govepstem.net These calculations provide the isotropic shielding values for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov The predicted shifts help in assigning the peaks observed in experimental NMR spectra. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. biorxiv.org After geometric optimization, a frequency calculation reveals the normal modes of vibration. researchgate.net Each mode's frequency and intensity correspond to a peak in the IR spectrum. researchgate.net It is common practice to scale the calculated frequencies with a specific factor to better match experimental values, correcting for anharmonicity and limitations of the theoretical model. epstem.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net The calculation provides the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations can be performed for the molecule in a vacuum or by incorporating solvent effects to provide more realistic predictions. researchgate.net

Table 1: Predicted Spectroscopic Parameters (Illustrative) (Note: The following values are illustrative examples based on typical computational outputs for similar molecules and are not the result of a specific calculation for this compound.)

| Parameter | Predicted Value | Method |

| ¹H NMR Shift (Thiophene H) | 6.8 - 7.2 ppm | GIAO-DFT |

| ¹³C NMR Shift (Thiophene C) | 120 - 145 ppm | GIAO-DFT |

| IR Freq. (N-H Stretch) | ~3350 cm⁻¹ (scaled) | DFT/B3LYP |

| IR Freq. (C-O Stretch) | ~1100 cm⁻¹ (scaled) | DFT/B3LYP |

| UV-Vis λmax | ~240 nm | TD-DFT |

Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a framework to quantify the reactivity of a molecule using descriptors derived from its electronic structure. nih.gov These descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

Chemical Hardness (η): This descriptor measures the molecule's resistance to a change in its electron distribution. mdpi.com A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity and higher kinetic stability. researchgate.net It is calculated as: η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. ekb.eg "Soft" molecules, with small HOMO-LUMO gaps, are generally more reactive. ijarset.com It is calculated as: S = 1 / η

Electronic Chemical Potential (μ): This represents the tendency of electrons to escape from a system. researchgate.net It is the negative of electronegativity and is calculated from the HOMO and LUMO energies. idosi.org μ = (E_HOMO + E_LUMO) / 2

Electrophilicity Index (ω): Introduced by Parr, this index quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. ekb.egresearchgate.net A higher electrophilicity index indicates a better electrophile. ijarset.com It is calculated as: ω = μ² / (2η)

Within the framework of Koopmans' theorem, the energies of the frontier molecular orbitals can be used to approximate the ionization potential and electron affinity. ajchem-a.com

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy. researchgate.net I ≈ -E_HOMO

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy. researchgate.net A ≈ -E_LUMO

Table 2: Calculated Reactivity Descriptors (Illustrative) (Note: The following values are illustrative examples based on typical computational outputs for similar molecules and are not the result of a specific calculation for this compound.)

| Descriptor | Formula | Illustrative Value |

| HOMO Energy | - | -5.8 eV |

| LUMO Energy | - | -0.5 eV |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | 5.3 eV |

| Ionization Potential (I) | -E_HOMO | 5.8 eV |

| Electron Affinity (A) | -E_LUMO | 0.5 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / η | 0.377 eV⁻¹ |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.15 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 1.87 eV |

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis involves systematically exploring the molecule's potential energy surface to identify stable conformers (local minima) and the energy barriers for transitioning between them. nih.gov

This is typically done by rotating the molecule around its flexible dihedral angles and calculating the energy at each step. The results are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of its geometry. nih.gov Identifying the global minimum energy conformation is crucial, as it represents the most likely structure of the molecule at low temperatures and often dictates its chemical and physical properties. researchgate.net

Future Directions and Emerging Research Avenues for 4 Methoxybutyl Thiophen 2 Ylmethyl Amine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of (4-Methoxybutyl)(thiophen-2-ylmethyl)amine and its derivatives will likely move beyond traditional methods towards more efficient, sustainable, and innovative catalytic systems. A primary avenue of research will be the development of synergistic catalytic processes that combine multiple catalytic cycles to achieve transformations not possible with a single catalyst. nih.govorganic-chemistry.org

One promising approach involves the synergistic use of metal catalysts and organocatalysts for the reductive amination of thiophene-2-carboxaldehyde with 4-methoxybutylamine. For instance, a combination of a palladium catalyst, known for its efficacy in C-N bond formation, with a chiral secondary amine organocatalyst could enable highly enantioselective syntheses of chiral analogues. nih.gov This dual catalytic system can activate both the aldehyde and the amine components through different mechanisms, leading to enhanced reaction rates and stereocontrol.

Furthermore, biocatalysis, particularly the use of engineered amine transaminases, offers a green and highly selective alternative for amine synthesis. acs.orgacs.org Future research could focus on developing a specific transaminase variant optimized for the asymmetric synthesis of chiral derivatives of this compound from a prostereogenic ketone precursor. This approach aligns with the principles of green chemistry by utilizing renewable enzymes under mild reaction conditions.

| Synthetic Strategy | Catalyst System | Potential Advantages | Key Research Goal |

| Synergistic Catalysis | Palladium / Chiral Amine | High efficiency, enantioselectivity | Optimization of catalyst loading and reaction conditions for >99% ee |

| Biocatalysis | Engineered Transaminase | High stereoselectivity, sustainability, mild conditions | Directed evolution of an enzyme for specific substrate acceptance and high conversion |

| Flow Chemistry | Immobilized Catalyst | Improved safety, scalability, and process control | Development of a continuous flow process for industrial-scale synthesis |

Advanced Characterization Techniques for Complex Structural Features

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for establishing structure-property relationships. While standard techniques like NMR and mass spectrometry provide basic structural confirmation, future research will necessitate the use of more advanced characterization methods.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), will be instrumental in elucidating the through-space proximity of protons, offering insights into the preferred conformations of the flexible methoxybutyl chain relative to the thiophene (B33073) ring. For more complex derivatives or solid-state forms, solid-state NMR (ssNMR) could provide detailed information on molecular packing and intermolecular interactions.

For chiral analogues, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy will be essential for the unambiguous determination of absolute stereochemistry. These techniques, when coupled with quantum chemical calculations, provide a powerful tool for assigning the absolute configuration of stereogenic centers.

Deeper Computational Modeling of Reaction Dynamics and Properties

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of reactions and properties related to this compound. Density Functional Theory (DFT) calculations can be employed to model the transition states of potential synthetic routes, providing insights into reaction mechanisms and helping to rationalize catalyst performance. organic-chemistry.org This predictive capability can significantly reduce the experimental effort required to optimize reaction conditions.

Molecular Dynamics (MD) simulations will be crucial for understanding the conformational landscape of the molecule and its potential interactions with biological targets or material interfaces. By simulating the molecule's behavior over time, researchers can identify low-energy conformers and predict its dynamic properties, which are essential for applications in drug design and materials science.

Furthermore, the application of artificial intelligence (AI) and machine learning (ML) models, trained on large datasets of chemical information, can predict various physicochemical properties of novel derivatives, such as solubility, reactivity, and potential biological activity, even before they are synthesized. acs.orgacs.org

| Computational Method | Research Application | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Modeling synthetic reaction mechanisms | Identification of rate-determining steps and catalyst optimization |

| Molecular Dynamics (MD) | Simulating conformational flexibility | Characterization of dominant conformers and interaction modes |

| Machine Learning (ML) | Predicting physicochemical properties | Rapid screening of virtual libraries for desired properties |

Development of Structure-Property Relationships for Targeted Chemical Applications

A primary goal of future research will be to establish clear relationships between the molecular structure of this compound derivatives and their functional properties. The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous pharmaceuticals. mdpi.comresearchgate.net Systematic modification of the core structure—for example, by introducing substituents on the thiophene ring or altering the length and functionality of the alkyl chain—and subsequent evaluation of their biological activity could lead to the discovery of novel therapeutic agents.

For instance, based on the structures of known bioactive molecules containing thiophene moieties, derivatives of this compound could be synthesized and screened for activity as enzyme inhibitors or receptor modulators. mdpi.com This systematic approach, combining synthetic chemistry with biological screening, is essential for rational drug design.

In the realm of materials science, the amine functionality and the sulfur atom in the thiophene ring suggest potential applications as corrosion inhibitors or as ligands for the synthesis of metal-organic frameworks (MOFs). Research in this area would involve synthesizing a library of derivatives and evaluating their performance in these applications, thereby building a comprehensive understanding of how specific structural features influence material properties.

Synergistic Approaches Combining Synthesis, Characterization, and Computation

The most impactful future research on this compound will undoubtedly come from synergistic approaches that integrate synthesis, advanced characterization, and computational modeling. nih.govacs.org This integrated workflow creates a powerful feedback loop where computational predictions guide synthetic efforts, and advanced characterization validates and refines the computational models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.